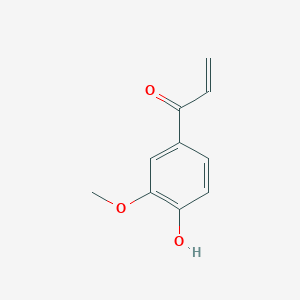

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one

Overview

Description

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one, also known as guajacyl-vinyl-ketone, is an organic compound with the molecular formula C₁₀H₁₀O₃. It is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse pharmacological properties and applications in various fields .

Mechanism of Action

Target of Action

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one is a type of chalcone, a class of compounds known for their wide range of pharmacological properties They have been reported to exhibit antibacterial, antifungal, antimutagenic, antimitotic, antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial, antitubercular, and anti-diabetic activities .

Mode of Action

For instance, they can inhibit key enzymes, modulate signal transduction pathways, or interact with DNA . The specific mode of action would depend on the target and the biochemical context.

Biochemical Pathways

For example, chalcones have been reported to inhibit the synthesis of key enzymes, modulate signal transduction pathways, and interact with DNA .

Pharmacokinetics

Factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its pharmacokinetic properties .

Result of Action

Given the broad range of pharmacological activities associated with chalcones, this compound could potentially exert a variety of effects at the molecular and cellular levels .

Action Environment

The action of this compound, like other chalcones, could be influenced by various environmental factors. These may include the physiological and biochemical environment within the body, as well as external factors such as temperature and pH

Biochemical Analysis

Biochemical Properties

Chalcones, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Chalcones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Chalcones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ketones and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer and antidiabetic activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

1-(4-Hydroxyphenyl)prop-2-en-1-one: Lacks the methoxy group, resulting in different chemical and biological properties.

1-(4-Methoxyphenyl)prop-2-en-1-one: Lacks the hydroxyl group, affecting its reactivity and pharmacological activities.

1-(3,4-Dihydroxyphenyl)prop-2-en-1-one: Contains an additional hydroxyl group, enhancing its antioxidant properties

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring. This structural feature contributes to its distinct chemical reactivity and diverse pharmacological activities, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJPCOSOWIMWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519257 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-65-5 | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

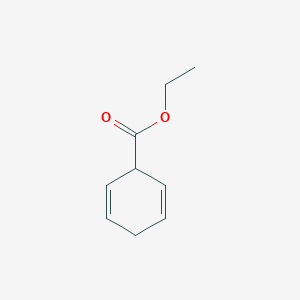

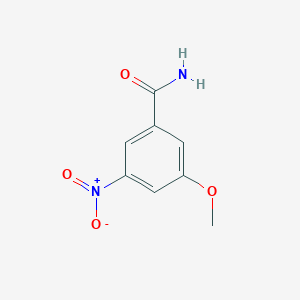

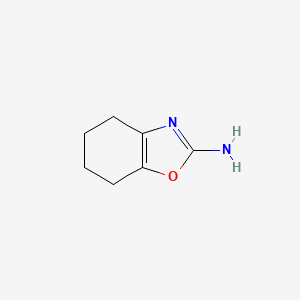

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one into copolymers?

A1: Research suggests that incorporating this compound into copolymers can impart desirable properties to the resulting materials. For example, studies have shown that copolyesters containing this compound exhibit promising bactericidal activity against pathogenic bacteria. [] This finding highlights the potential of these materials for applications in areas like biomedical devices and packaging where antimicrobial properties are crucial.

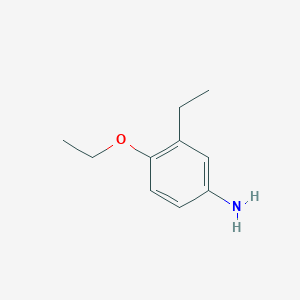

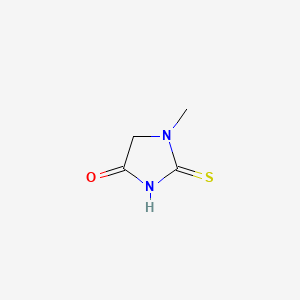

Q2: How do structural modifications of this compound affect its antibacterial activity?

A2: A study investigating Mannich derivatives of this compound found that the nature of the substituent significantly influenced the antibacterial activity. [] Derivatives incorporating morpholino, piperazino, and piperidino moieties exhibited excellent antibacterial activity, while the pyrrolidino substituted derivative showed promising activity. In contrast, compounds with other substituents demonstrated moderate activity. This suggests that specific structural features are crucial for enhancing the antibacterial efficacy of this compound derivatives.

Q3: Can computer-aided design be used to develop potent acetylcholinesterase inhibitors based on this compound?

A3: Yes, research indicates that structure-based virtual screening (SBVS) can be used to design potent acetylcholinesterase inhibitors derived from this compound. [] Using SBVS, researchers identified two promising lead compounds: 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one and 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. This demonstrates the potential of computational approaches for developing new therapeutics based on this compound.

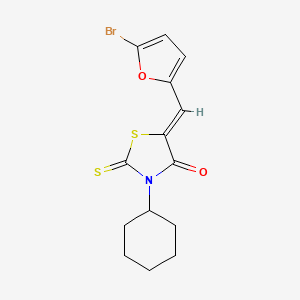

Q4: How effective are this compound derivatives as flame retardants in thermosetting polymers?

A4: Studies indicate that certain derivatives of this compound, particularly those containing benzothiazole moieties, show promise as flame retardants for thermosetting polymers like unsaturated polyester and epoxy resins. [] Notably, some derivatives exhibited self-extinguishing properties at low concentrations (0.1%), significantly enhancing the fire safety of these polymers. This discovery highlights the potential of these derivatives in developing safer and more flame-resistant materials.

Q5: What insights do spectroscopic analyses provide about copolyesters containing this compound?

A5: Spectroscopic techniques, such as IR, 1H NMR, and 13C NMR, play a crucial role in characterizing the microstructure of copolyesters incorporating this compound. [, ] These analyses confirm the successful incorporation of the compound into the polymer backbone and provide valuable information about the arrangement of monomer units within the copolymer structure. This structural insight is essential for understanding the properties and potential applications of these materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3050854.png)

![Phenol, 4,4'-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis-](/img/structure/B3050861.png)

![3-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3050867.png)

![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)